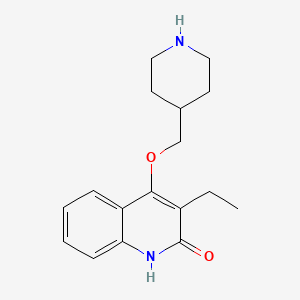
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidin-4-ylmethoxy group. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
化学反应分析
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring, using reagents like alkyl halides or sulfonyl chlorides.
科学研究应用
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the context of medicinal applications, it may interfere with signaling pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar compounds to 3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one include other quinoline derivatives like:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
属性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
3-ethyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-16(21-11-12-7-9-18-10-8-12)14-5-3-4-6-15(14)19-17(13)20/h3-6,12,18H,2,7-11H2,1H3,(H,19,20) |
InChI 键 |
LOSAGAHYKGKDEH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















